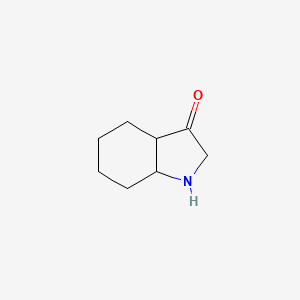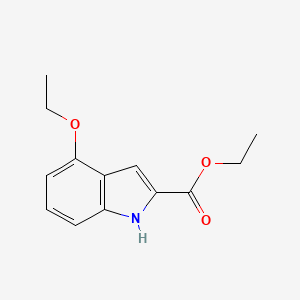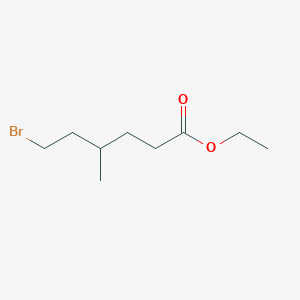
1-(Bromomethyl)-3-cyclopropylidenecyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-3-cyclopropylidenecyclobutane is an organic compound with a unique structure that includes a bromomethyl group attached to a cyclopropylidene ring
準備方法
The synthesis of 1-(Bromomethyl)-3-cyclopropylidenecyclobutane typically involves the bromination of cyclopropylidenecyclobutane. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group. Industrial production methods may involve more scalable processes, including continuous flow reactors to maintain consistent reaction conditions and yield.
化学反応の分析
1-(Bromomethyl)-3-cyclopropylidenecyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of cyclopropylidenemethanol.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles like sodium hydroxide in aqueous solution.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major products formed from these reactions include alcohols, carboxylic acids, and reduced hydrocarbons.
科学的研究の応用
1-(Bromomethyl)-3-cyclopropylidenecyclobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(Bromomethyl)-3-cyclopropylidenecyclobutane involves its interaction with various molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or alteration of molecular pathways. The cyclopropylidene ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar compounds to 1-(Bromomethyl)-3-cyclopropylidenecyclobutane include:
1-Bromocyclopropane: Lacks the cyclopropylidene ring, making it less rigid and potentially less reactive.
3-Bromocyclopropene: Contains a double bond, leading to different reactivity and applications.
1-(Chloromethyl)-3-cyclopropylidenecyclobutane: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a bromomethyl group with a cyclopropylidene ring, providing a balance of reactivity and structural stability that is valuable in various applications.
特性
分子式 |
C8H11Br |
|---|---|
分子量 |
187.08 g/mol |
IUPAC名 |
1-(bromomethyl)-3-cyclopropylidenecyclobutane |
InChI |
InChI=1S/C8H11Br/c9-5-6-3-8(4-6)7-1-2-7/h6H,1-5H2 |
InChIキー |
PQLJHZLSBHFAAS-UHFFFAOYSA-N |
正規SMILES |
C1CC1=C2CC(C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 5-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13506569.png)


![1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B13506586.png)

![5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde](/img/structure/B13506614.png)
![2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid](/img/structure/B13506622.png)
![3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B13506632.png)






